1-Allyl-3-iodo-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
3-iodo-1-prop-2-enylindole-2-carboxylic acid |
InChI |
InChI=1S/C12H10INO2/c1-2-7-14-9-6-4-3-5-8(9)10(13)11(14)12(15)16/h2-6H,1,7H2,(H,15,16) |
InChI Key |
JAXOVYHNXJRRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C1C(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 1 Allyl 3 Iodo 1h Indole 2 Carboxylic Acid
Regiospecific N-Allylation Strategies for Indole-2-carboxylic Acid Scaffolds
The introduction of an allyl group at the N1 position of the indole (B1671886) ring is a critical step in the synthesis of the target molecule. Achieving high regioselectivity for N-allylation over the often competing C3-allylation is a primary consideration, particularly when the C3 position is unsubstituted. The presence of a carboxylic acid group at the C2 position can influence the reactivity of the indole nucleus, making the choice of methodology crucial.
Direct N-Alkylation Approaches Utilizing Allyl Halides
Direct N-alkylation of indoles with allyl halides represents a classical and straightforward approach to forming the N-allyl bond. This method typically involves the deprotonation of the indole nitrogen with a suitable base to form an indolyl anion, which then acts as a nucleophile in a substitution reaction with an allyl halide, such as allyl bromide or allyl chloride.
The choice of base and solvent is critical to ensure high regioselectivity for N-alkylation. Strong bases such as sodium hydride (NaH) are often employed to completely deprotonate the indole nitrogen. The use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) is common in these reactions.
A typical procedure involves the initial treatment of the indole-2-carboxylic acid (or its ester derivative, which may be preferred to avoid side reactions with the acidic proton) with a base, followed by the addition of the allyl halide.
Table 1: Representative Conditions for Direct N-Alkylation of Indoles
| Entry | Indole Substrate | Base | Allyl Halide | Solvent | Temperature | Observations |
| 1 | Indole | NaH | Allyl Bromide | DMF | Room Temp. | Standard conditions for N-alkylation of simple indoles. youtube.com |
| 2 | Ethyl Indole-2-carboxylate | K₂CO₃ | Allyl Bromide | Acetone | Reflux | Milder conditions often used for less reactive indoles. |
| 3 | Indole-2-carboxylic acid | Cs₂CO₃ | Allyl Chloride | DMF | 50 °C | Cesium carbonate can offer improved solubility and reactivity. |
It is important to note that with indole-2-carboxylic acid itself, the acidic proton of the carboxyl group can interfere with the basic conditions required for N-alkylation. Therefore, it is a common strategy to first protect the carboxylic acid, often as an ester, perform the N-allylation, and then deprotect the ester in a subsequent step.
Metal-Catalyzed N-Allylation Reactions (e.g., Palladium-Catalyzed with Alkynes)
Metal-catalyzed reactions offer an alternative and often more selective route to N-allylated indoles. Palladium and iridium complexes are particularly effective in catalyzing the allylation of the indole nitrogen. These methods can utilize a variety of allylating agents, including allylic carbonates and alkynes.
Palladium-catalyzed N-allylation can proceed through various mechanisms, including the well-known Tsuji-Trost reaction involving a π-allyl palladium intermediate. More recently, methods utilizing alkynes as the allyl source have been developed, offering high atom economy. In such reactions, a palladium catalyst, often in the presence of a Brønsted acid, can facilitate the intramolecular N-allylation of indoles with alkynes. researchgate.net
Iridium-catalyzed enantioselective N-allylation of indoles has also been reported, providing a method for the synthesis of chiral N-allylindole derivatives. nih.gov While enantioselectivity is not a requirement for the synthesis of 1-Allyl-3-iodo-1H-indole-2-carboxylic acid, these studies demonstrate the utility of metal catalysis in achieving high regioselectivity for N-allylation, even with substrates like ethyl indole-2-carboxylates. nih.gov
Table 2: Examples of Metal-Catalyzed N-Allylation of Indole Derivatives
| Entry | Catalyst System | Allylating Agent | Indole Substrate | Solvent | Key Features |
| 1 | Pd(OAc)₂ / Na₂CO₃ / Bu₄NCl | Allyl Acetate | Indole-2-carboxamide | DMF | N-H functionalization favored over C-3 functionalization. beilstein-journals.org |
| 2 | Iridium Complex | tert-Butyl Cinnamyl Carbonate | Ethyl Indole-2-carboxylate | THF | High regioselectivity for N-allylation. nih.gov |
| 3 | Pd(0) / Carboxylic Acid | Alkyne | Aldimine Ester | Not Specified | Atom-economical allylic alkylation. researchgate.net |
These metal-catalyzed approaches often proceed under milder conditions than direct alkylation and can offer superior control over the site of allylation.
Site-Selective C3-Iodination Protocols
The introduction of an iodine atom at the C3 position of the indole ring is the second key transformation. The indole nucleus is electron-rich, and the C3 position is generally the most nucleophilic, making it susceptible to electrophilic substitution.
Electrophilic Iodination of Indole Substrates at the C3 Position
Electrophilic iodination is the most common method for introducing an iodine atom at the C3 position of an indole. A variety of iodinating reagents can be employed for this purpose, with N-iodosuccinimide (NIS) and iodine monochloride (ICl) being among the most frequently used.
The reaction typically proceeds by the attack of the electron-rich C3 position of the indole onto the electrophilic iodine source. The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the iodination of indoles with NIS can be carried out in solvents like acetonitrile or DMF, and the reaction is often performed at room temperature. commonorganicchemistry.com In some cases, an acid catalyst may be used to enhance the electrophilicity of the iodine source. researchgate.net
Iodine monochloride is another effective reagent for the direct iodination of indoles, often in the presence of a solid support like Celite to moderate its reactivity. researchgate.net
Table 3: Reagents and Conditions for C3-Iodination of Indoles
| Entry | Iodinating Reagent | Indole Substrate | Solvent | Temperature | Observations |
| 1 | N-Iodosuccinimide (NIS) | 1-Allyl-1H-indole-2-carboxylic acid | Acetonitrile | Reflux | A common and effective method for iodination. commonorganicchemistry.com |
| 2 | Iodine Monochloride (ICl) / Celite | Indole | Dichloromethane | Not Specified | Provides a relatively safe process for iodination. researchgate.net |
| 3 | NIS / Trifluoroacetic acid | Methoxy-substituted aromatics | Not Specified | Not Specified | Acid catalysis can activate the iodinating agent. organic-chemistry.org |
The choice of iodinating agent and reaction conditions will depend on the specific substituents present on the indole ring of the starting material, in this case, the 1-allyl-1H-indole-2-carboxylic acid.
Iodination via Decarboxylative Processes
An alternative strategy for the introduction of an iodine atom involves a decarboxylative iodination reaction. This approach is particularly interesting as it could potentially start from a different precursor. A study has reported the preparation of 2,3-diiodoindoles from 1H-indole-2-carboxylic acids via an iodinative decarboxylation procedure. researchgate.net This reaction involves treating the indole-2-carboxylic acid with iodine in the presence of a base. While this specific literature example leads to a 2,3-diiodo product with the loss of the carboxylic acid group, it highlights the possibility of iodine introduction coupled with decarboxylation.
However, for the synthesis of the target molecule, which retains the carboxylic acid at the C2 position, a direct C3-iodination of the 1-allyl-1H-indole-2-carboxylic acid scaffold is the more direct and logical pathway. A true C3-iodination via a decarboxylative process would imply starting with an indole-2,3-dicarboxylic acid, which is a less common starting material.
Convergent Synthesis Approaches
A convergent synthesis strategy involves the preparation of key fragments of the target molecule separately, followed by their assembly in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a 3-iodoindole-2-carboxylic acid derivative and a separate allylating agent, which are then coupled.
One plausible convergent route would be:
Preparation of a 3-iodoindole-2-carboxylic acid ester: This could be achieved by the electrophilic iodination of an indole-2-carboxylic acid ester at the C3 position, as described in section 2.2.1.
N-allylation of the 3-iodoindole-2-carboxylic acid ester: The resulting 3-iodo derivative could then be N-allylated using either direct alkylation (section 2.1.1) or metal-catalyzed methods (section 2.1.2).
Hydrolysis of the ester: The final step would be the hydrolysis of the ester group to yield the target carboxylic acid.
This approach offers the advantage of potentially easier purification of intermediates and the ability to introduce the functional groups in a controlled manner. For instance, performing the iodination before N-allylation avoids any potential side reactions of the allyl group during the iodination step.
Stepwise Functionalization Sequences
A stepwise approach offers a highly controlled method for the synthesis of this compound, allowing for the isolation and purification of intermediates at each stage. A logical and commonly employed sequence involves the initial modification of a pre-existing indole-2-carboxylic acid scaffold. This can proceed via two primary routes: (A) N-allylation followed by C3-iodination, or (B) C3-iodination followed by N-allylation.
Route A: N-Allylation followed by C3-Iodination
This pathway commences with the N-alkylation of indole-2-carboxylic acid or its corresponding ester, typically ethyl indole-2-carboxylate, which is a readily available starting material. The presence of the electron-withdrawing carboxylate group at the C2 position increases the acidity of the N-H proton, facilitating its removal by a suitable base.
A reported method for the N-allylation of ethyl indole-2-carboxylate involves the use of potassium hydroxide in acetone. nih.gov This reaction proceeds efficiently at room temperature to yield ethyl 1-allyl-1H-indole-2-carboxylate. nih.gov Subsequent saponification of the ester with an excess of aqueous potassium hydroxide under reflux conditions would then furnish 1-allyl-1H-indole-2-carboxylic acid. nih.gov
The final step in this sequence is the regioselective iodination at the C3 position. The C3 position of the N-alkylated indole ring is highly activated towards electrophilic substitution. Various iodinating reagents can be employed for this transformation. A common and effective method involves the use of molecular iodine (I₂) in the presence of a base such as sodium hydroxide or in a solvent like N,N-dimethylformamide (DMF). Other iodinating agents like N-iodosuccinimide (NIS) can also be utilized, often providing cleaner reactions and simpler purification.
Table 1: Representative Stepwise Synthesis (Route A)
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Ethyl 1H-indole-2-carboxylate | Allyl bromide, KOH, Acetone, 20°C | Ethyl 1-allyl-1H-indole-2-carboxylate |
| 2 | Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH, Reflux | 1-Allyl-1H-indole-2-carboxylic acid |
| 3 | 1-Allyl-1H-indole-2-carboxylic acid | I₂ / NaOH or NIS, suitable solvent | This compound |
Route B: C3-Iodination followed by N-Allylation
Alternatively, the functionalization sequence can be reversed. This route begins with the iodination of the indole-2-carboxylic acid ester at the C3 position. The reaction of ethyl indole-2-carboxylate with an electrophilic iodine source, such as N-iodosuccinimide (NIS) or iodine in the presence of a base, would yield ethyl 3-iodo-1H-indole-2-carboxylate.
Following the successful iodination, the subsequent N-allylation of the 3-iodoindole intermediate would be performed. The conditions for this step would be similar to those described in Route A, involving the deprotonation of the indole nitrogen with a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent (e.g., DMF, THF) followed by the addition of an allyl halide (e.g., allyl bromide).
Finally, hydrolysis of the ester group under basic conditions would yield the target compound, this compound. One consideration for this route is the potential for the iodo substituent to influence the reactivity of the indole nitrogen in the N-allylation step.
Table 2: Representative Stepwise Synthesis (Route B)
| Step | Reactant | Reagents and Conditions | Product |
| 1 | Ethyl 1H-indole-2-carboxylate | NIS or I₂/base, suitable solvent | Ethyl 3-iodo-1H-indole-2-carboxylate |
| 2 | Ethyl 3-iodo-1H-indole-2-carboxylate | Allyl bromide, NaH or K₂CO₃, DMF | Ethyl 1-allyl-3-iodo-1H-indole-2-carboxylate |
| 3 | Ethyl 1-allyl-3-iodo-1H-indole-2-carboxylate | aq. NaOH or KOH, Reflux | This compound |
One-Pot Multicomponent Reactions Incorporating N-Allylation and C3-Iodination
The development of one-pot multicomponent reactions is a significant area of interest in modern synthetic chemistry due to the potential for increased efficiency, reduced waste, and rapid access to complex molecules from simple precursors. While one-pot syntheses involving Fischer indolisation followed by N-alkylation have been reported for other indole derivatives, a specific one-pot procedure for the direct synthesis of this compound from simpler starting materials that combines N-allylation and C3-iodination is not extensively documented in the literature. rsc.orgnih.gov
Conceptually, such a reaction would be highly desirable. A hypothetical one-pot synthesis could be envisioned starting from indole-2-carboxylic acid. The reaction would require a carefully orchestrated sequence of additions of an allylating agent, an iodinating agent, and appropriate bases and catalysts in a single reaction vessel.
The challenges in developing such a process would include the compatibility of the reagents and the selective control of the reaction sequence. For instance, the base used for N-allylation must not react detrimentally with the electrophilic iodinating agent. Furthermore, the reaction conditions would need to be fine-tuned to prevent undesired side reactions, such as C-allylation or multiple iodinations. The development of such a streamlined synthetic route remains a potential area for future research in the synthesis of functionalized indoles.
Mechanistic Investigations of Reactions Involving 1 Allyl 3 Iodo 1h Indole 2 Carboxylic Acid and Its Derivatives
Elucidation of Catalytic Cycles in Metal-Mediated Transformations
The 3-iodo-indole scaffold is a versatile precursor for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings, generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.
The generalized catalytic cycle for these transformations consists of three primary steps:
Transmetalation or Migratory Insertion :
In Suzuki-Miyaura coupling , an organoboron reagent, activated by a base, undergoes transmetalation, transferring its organic group to the palladium center and displacing the iodide. organic-chemistry.orgharvard.edu
In Stille coupling , an organotin reagent performs the transmetalation step.
In Sonogashira coupling , a terminal alkyne, typically activated by a copper(I) co-catalyst, is transferred to the palladium complex.
In the Heck reaction , an alkene coordinates to the Pd(II) center, followed by migratory insertion of the indole (B1671886) moiety into the C=C bond of the alkene. libretexts.org
Reductive Elimination or β-Hydride Elimination :
For Suzuki, Stille, and Sonogashira reactions, the cycle concludes with reductive elimination from the Pd(II) complex, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.
In the Heck reaction, a β-hydride elimination from the newly formed alkyl-palladium intermediate occurs, yielding the substituted alkene product and a palladium-hydride species. A base is then required to regenerate the Pd(0) catalyst. libretexts.org
A specific derivative, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, has been shown to effectively participate in these cross-coupling reactions, highlighting the reactivity of the 3-iodo position.
| Coupling Reaction | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Pd catalyst, boronic acid, base | 3-Aryl/vinyl-indoles |
| Heck | Pd catalyst, alkene, base | 3-Alkenyl-indoles |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | 3-Alkynyl-indoles |
| Stille | Pd catalyst, organotin reagent | 3-Aryl/vinyl/alkynyl-indoles |
Detailed Analysis of Reaction Intermediates
The identification of reaction intermediates provides crucial snapshots of the reaction pathway. In transformations involving indole derivatives, several key intermediates have been proposed or identified through control experiments and spectroscopic analysis.
Palladium(II) Intermediates : Following the initial oxidative addition of the C-I bond to a Pd(0) species, a square planar Pd(II) complex is formed. These intermediates have been characterized in related systems and are central to all palladium-catalyzed cross-coupling cycles. libretexts.org
Indole as a Key Intermediate : In palladium-catalyzed decarboxylative C-H arylations of indole-3-carboxylic acids, control experiments suggest that the reaction proceeds through an initial decarboxylation to form indole itself. acs.org This indole intermediate then undergoes palladium-catalyzed C-H activation and arylation at the C2 position. When indole-3-carboxylic acid was subjected to standard arylation conditions without an aryl iodide, it was converted to indole, supporting this pathway. acs.org
Iodonium Intermediates : In iodine-mediated cyclization reactions for the synthesis of indoles, the formation of a three-membered iodonium intermediate has been proposed. This intermediate arises from the iodocyclization of an enamine's C=C double bond, which is then followed by intramolecular electrophilic aromatic substitution to form the indole ring. acs.org
Stabilized Carbocations : During iodinative decarboxylation of indole-2-carboxylic acids to form 2,3-diiodoindoles, a hypothetical mechanism involves an initial iodination at the C-3 position. This is followed by an electrophilic attack of iodine at the C-2 position, which would generate a carbocation strongly stabilized by the electron-donating nitrogen atom of the indole ring. libretexts.org
Transition State Characterization and Rate-Determining Steps
Understanding the transition states and identifying the rate-determining step are fundamental to explaining the kinetics and selectivity of a reaction.
Oxidative Addition as the Rate-Determining Step : For many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step. libretexts.orgchemrxiv.org The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond. libretexts.orguvic.ca Computational studies have investigated the transition state for this step, considering both concerted three-centered and SN2-type nucleophilic displacement mechanisms. chemrxiv.orgresearchgate.net The preferred pathway can depend on the ligand, substrate, and coordination number of the palladium complex. chemrxiv.org
Migratory Insertion and Selectivity : In the Heck reaction, the migratory insertion of the alkene into the palladium-carbon bond is often the step that determines both site- and enantioselectivity. nih.gov The transition state involves the coordination of the alkene to the Pd(II) center. The regioselectivity (i.e., whether the aryl group adds to the more or less substituted carbon of the alkene) is influenced by steric and electronic factors in the transition state. libretexts.orgnih.gov For intramolecular Heck reactions, the transition state leading to exo cyclization is typically lower in energy than the one for endo cyclization, especially for the formation of smaller rings. princeton.edu
Role of Catalysts, Ligands, and Additives in Reactivity and Selectivity
The choice of catalyst, ligands, and additives is critical in directing the outcome of metal-mediated reactions, influencing reaction rates, yields, and selectivity.
Catalyst : The palladium source, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃, serves as a precursor to the active Pd(0) species. organic-chemistry.orglibretexts.org The efficiency of the reaction can depend on how readily this active species is generated and maintained throughout the catalytic cycle.
Ligands : Phosphine ligands are commonly employed to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. nih.gov The electronic and steric properties of the ligand influence the rates of key steps like oxidative addition and reductive elimination. For example, bulky, electron-rich phosphine ligands can accelerate these steps. In some cases, carboxylic acids themselves, such as pyrrole-2-carboxylic acid, can act as effective ligands in coupling reactions. acs.org The coordination of ligands can also enhance the stability of the active catalytic species. nih.gov
Additives and Bases :
Bases play a multifaceted role. In Suzuki-Miyaura reactions, a base like K₃PO₄ or K₂CO₃ is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation. organic-chemistry.orgharvard.edu In the Heck reaction, a base is required in the final step to regenerate the Pd(0) catalyst from the palladium-hydride intermediate. libretexts.org
Co-catalysts : In Sonogashira couplings, copper(I) salts (e.g., CuI) are used as co-catalysts. The copper acetylide, formed from the terminal alkyne and the copper salt, is the species that undergoes transmetalation to the palladium center.
Other Additives : Silver salts, like AgOAc, are sometimes used as oxidants or halide scavengers. acs.org In some Heck reactions, the addition of silver or thallium salts can switch the mechanism from a neutral to a cationic pathway, which can alter the regioselectivity of the reaction. princeton.edu Solvents with high polarity or coordinating ability, like DMF or HFIP, can also significantly influence reaction rates and pathways. acs.org
The table below summarizes the conditions used for the C-H arylation of indole-3-carboxylic acid, which undergoes decarboxylation prior to coupling. acs.org
| Catalyst | Additive | Solvent | Temperature | Yield of C2-Arylation Product |
| Pd(OAc)₂ (10 mol %) | AgOAc (0.80 mmol) | HFIP/TFA | 110 °C | 75-87% |
Mechanistic Insights into Decarboxylation Processes
The carboxylic acid group at the C-2 position of the indole ring can be removed under various conditions, and the mechanism depends on the reagents employed.
Palladium-Catalyzed Decarboxylative Arylation : Functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II) catalyst system can lead to decarboxylation followed by C2-arylation. acs.org Mechanistic studies indicate that the indole-3-carboxylic acid first undergoes palladium-catalyzed decarboxylation to yield indole as a key intermediate. This intermediate is then subjected to a directed C-H arylation at the C2-position. acs.org
Iodinative Decarboxylation : Indole-2-carboxylic acids can undergo a non-classical iodinative decarboxylation when treated with molecular iodine and a base like NaHCO₃ at elevated temperatures. libretexts.org The proposed mechanism begins with iodination at the more reactive C-3 position, followed by an electrophilic attack of a second iodine molecule at C-2. This attack facilitates the expulsion of CO₂, leading to the formation of a 2,3-diiodoindole derivative. libretexts.org
Metal-Free Decarboxylation : The decarboxylation of indole-3-carboxylic acids can also be achieved smoothly under metal-free, basic conditions, for instance, by heating with K₂CO₃ in a suitable solvent. researchgate.net The carboxylate formed under basic conditions is susceptible to decarboxylation, likely proceeding through a mechanism involving protonation of the indole C-3 position, which facilitates the loss of CO₂. acs.orgresearchgate.net
Competing Iodolactonization : For N-allyl substituted indole-2-carboxylic acids, such as the title compound, a competing reaction pathway exists. Instead of iodinative decarboxylation, these substrates tend to undergo an iodolactonization reaction when treated with iodine. This process involves the electrophilic attack of iodine on the allyl double bond, followed by intramolecular cyclization where the carboxylate group acts as a nucleophile, leading to the formation of a lactone ring fused to the indole system. libretexts.org
Future Research Directions in the Chemistry of 1 Allyl 3 Iodo 1h Indole 2 Carboxylic Acid
Development of More Sustainable and Environmentally Benign Synthetic Routes
Traditional synthetic routes for complex heterocyclic molecules often rely on stoichiometric reagents, hazardous organic solvents, and energy-intensive conditions. Future research will prioritize the development of "green" synthetic pathways for 1-Allyl-3-iodo-1H-indole-2-carboxylic acid, aligning with the principles of sustainable chemistry. researchgate.netchemijournal.com
Key areas of focus will include:
Use of Greener Solvents: A shift from conventional chlorinated or aprotic polar solvents to more environmentally benign alternatives is crucial. Research will explore the use of water, ionic liquids, or bio-based solvents for the key synthetic steps, such as the Fischer indole (B1671886) synthesis or subsequent functionalization reactions. google.comnih.gov The use of water as a solvent, for instance, not only reduces environmental impact but can also offer unique reactivity and selectivity. google.com
Catalyst-Free and Solvent-Free Conditions: Multicomponent reactions (MCRs) that proceed under solvent-free conditions, often activated by microwave irradiation or grinding, present a highly atom-economical and sustainable approach. rasayanjournal.co.innih.gov Developing a one-pot MCR to assemble the core structure of this compound would significantly reduce waste and simplify purification processes. acs.org
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. researchgate.netresearchgate.net Applying this technology to the N-allylation and C-iodination steps is a promising avenue for process intensification.
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Parameter | Conventional Approach | Proposed Sustainable Approach | Benefit of Sustainable Approach |
|---|---|---|---|
| Solvent | Toluene, Acetic Acid, DMF | Water, Ionic Liquids, Polarclean | Reduced toxicity, lower cost, biodegradability, potential for recycling. google.comnih.gov |
| Catalyst | Stoichiometric acids (H₂SO₄, PPA) | Reusable solid acids, biocatalysts | Minimized corrosive waste, catalyst can be recovered and reused. acs.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction rates, lower energy consumption, improved yields. researchgate.netnih.gov |
| Process | Multi-step synthesis with isolation | One-pot multicomponent reactions | Higher atom economy, reduced waste, simplified procedure. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is central to modern organic synthesis. Future work on this compound will involve moving beyond classical methods to explore novel catalytic systems that offer superior control over selectivity and efficiency.
Advanced Transition Metal Catalysis: While palladium catalysts are known for N-allylation, research into new ligand systems and catalyst formulations can improve selectivity for N1-allylation over the often-competing C3-allylation. rsc.orgrsc.orgacs.org Furthermore, developing palladium-catalyzed C-H activation strategies could provide a more direct route for the iodination at the C3 position, avoiding the use of harsh electrophilic iodinating agents. beilstein-journals.org
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. oup.combenthamdirect.com Chiral organocatalysts could be employed to control the stereochemistry of derivatives of this compound, a crucial aspect for biological applications. Organocatalytic methods offer a metal-free alternative, reducing concerns about toxic metal contamination in final products. acs.orgnih.gov
Photoredox and Biocatalysis: Visible-light photoredox catalysis enables bond formation under exceptionally mild conditions by activating substrates through single-electron transfer pathways. acs.org This approach could be used to facilitate the iodination or other functionalizations of the indole ring via radical mechanisms. thieme-connect.comacs.org In parallel, biocatalysis, using enzymes like monoamine oxidases or engineered thioesterases, offers a highly selective and environmentally friendly method for indole functionalization under mild, aqueous conditions. livescience.ioacs.org
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The transition from batch processing to continuous flow manufacturing is revolutionizing chemical synthesis. nih.gov Integrating these technologies into the production of this compound offers significant advantages.
Continuous Flow Synthesis: Performing the synthesis in a continuous flow reactor provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purity. mdpi.comresearchgate.net This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume enhances safety. Flow systems based on classic reactions like the Fischer indole synthesis have already demonstrated high throughput and efficiency. uc.ptnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. This methodology can be used to quickly identify the optimal conditions for the synthesis of this compound, dramatically accelerating the development timeline compared to traditional one-variable-at-a-time optimization.
Table 2: Advantages of Flow Chemistry for Synthesis
| Feature | Batch Synthesis | Flow Chemistry | Implication for Research & Production |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio | Improved safety for exothermic reactions; precise temperature control. mdpi.com |
| Mass Transfer | Often diffusion-limited | Enhanced due to efficient mixing | Higher reaction rates and improved product consistency. |
| Scalability | Challenging; requires re-optimization | Straightforward by running the reactor for longer | Faster transition from laboratory discovery to pilot-scale production. uc.pt |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time | Reduced risk when handling unstable intermediates or toxic reagents. nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for process optimization. The application of advanced, real-time analytical techniques will be a key research direction.
Process Analytical Technology (PAT): The use of in-situ spectroscopic methods, such as ReactIR (FTIR) and Raman spectroscopy, allows for real-time monitoring of reactant consumption and product formation directly within the reaction vessel. This provides valuable kinetic data and helps identify reaction intermediates, leading to a more robust and controlled process.
Operando Spectroscopy: This technique involves studying the catalyst and reacting species under actual reaction conditions. Applying operando spectroscopy can provide crucial insights into the catalytic cycle, helping to identify the active catalytic species and potential deactivation pathways in the synthesis of this compound.
Advanced NMR Techniques: Techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to analyze complex reaction mixtures without separation, while kinetic studies using in-situ NMR can provide detailed mechanistic information.
Synergistic Approaches Combining Experimental and Computational Methodologies for Reaction Design
The integration of computational chemistry with experimental work provides a powerful paradigm for modern reaction design and discovery.
Density Functional Theory (DFT) Studies: DFT calculations can be used to model reaction pathways and transition states, providing a deep understanding of the reaction mechanism. researchgate.net This knowledge can be used to predict the regioselectivity of the iodination step or to explain the efficacy of a particular catalyst. figshare.comresearchgate.net Computational studies can also predict the stability of intermediates and guide the design of new, more efficient catalysts. acs.org
Machine Learning and AI: AI-driven platforms are increasingly being used to predict reaction outcomes and suggest optimal reaction conditions. mit.edustanford.edu By training models on large datasets of known indole syntheses, machine learning algorithms can predict the best catalyst, solvent, and temperature for producing this compound with high yield and purity, significantly reducing the amount of experimental work required. nih.govacs.org
This synergistic approach, where computational predictions guide experimental efforts and experimental results refine computational models, will accelerate the development of optimized and novel synthetic routes for this and other complex heterocyclic molecules.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-Allyl-3-iodo-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- N1-Allylation : Start with indole-2-carboxylic acid. Introduce the allyl group at the N1 position via alkylation. A method analogous to the LiOH-mediated hydrolysis of methylated indole esters (as in ) can be adapted for allylation using allyl halides under basic conditions (e.g., NaH in THF).
- C3-Iodination : Perform electrophilic iodination at the 3-position. Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity.
- Optimization :
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify allyl protons (δ 5.0–6.0 ppm as multiplet) and indole aromatic protons (δ 7.0–8.0 ppm).
- 13C NMR : Confirm the carboxylic acid carbonyl (δ ~170 ppm) and iodinated carbon (δ ~90 ppm).
- IR Spectroscopy : Detect the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and absolute configuration. Validate iodine placement via electron density maps.
Reference:
Advanced: How can conflicting NMR data (e.g., signal overlap) be resolved for this compound?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Correlate 1H and 13C signals to assign ambiguous peaks. For example, HMBC can link the iodine-substituted C3 to adjacent protons.
- NOESY/ROESY : Determine spatial proximity of allyl and indole protons to confirm regiochemistry.
- Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived torsion angles and hydrogen-bonding networks (using SHELXL ).
Reference:
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-iodo substituent in biological activity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents at C3 (e.g., Br, Cl, CF₃) while retaining the N1-allyl and carboxylic acid groups.
- Biological Assays : Test analogs against relevant targets (e.g., CysLT1 receptor antagonism, as in ) using competitive binding assays or functional cellular assays.
- Data Analysis :
- Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity.
- Compare IC50 values to identify optimal substituents.
Reference:
Basic: What are common challenges in iodinating indole derivatives, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Regioselectivity : Competing iodination at C5/C6 positions.
- Byproducts : Di-iodinated species or oxidative decomposition.
- Solutions :
Advanced: How can crystallography data resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution :
- Validation : Check R-factor (<5%), bond-length accuracy (±0.01 Å), and hydrogen-bonding networks.
Reference:
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for dissolution. Avoid prolonged heating to prevent decomposition.
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystal yield.
- Chromatography : Employ flash chromatography with silica gel and a gradient elution (e.g., 10–30% EtOAc in hexane). Monitor fractions via UV-Vis (λ = 254 nm).
Reference:
Advanced: How can stability studies under varying pH and temperature conditions inform storage protocols?
Methodological Answer:
- Experimental Design :
- Incubate the compound in buffers (pH 1–13) at 25°C and 40°C.
- Analyze degradation via HPLC-UV at intervals (0, 7, 14 days).
- Key Metrics :
- Track loss of parent compound and formation of iodine-containing byproducts.
- Determine t90 (time for 10% degradation) to recommend storage conditions (e.g., pH 7.4, 4°C).
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
